(2Z)-1-Ethyl-2-[[(7E)-7-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]benzo[e][1,3]benzothiazole;iodide
(2Z)-1-Ethyl-2-[[(7E)-7-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]benzo[e][1,3]benzothiazole;iodide
Brand Name:
Vulcanchem
CAS No.:
151567-53-2
VCID:
VC0139002
InChI:
InChI=1S/C38H35N2S2.HI/c1-3-39-35(41-33-19-17-28-9-5-7-11-31(28)37(33)39)23-25-13-15-27-16-14-26(22-30(27)21-25)24-36-40(4-2)38-32-12-8-6-10-29(32)18-20-34(38)42-36;/h5-12,17-24,27H,3-4,13-16H2,1-2H3;1H/q+1;/p-1
SMILES:
CCN1C(=CC2=CC3=CC(=CC4=[N+](C5=C(S4)C=CC6=CC=CC=C65)CC)CCC3CC2)SC7=C1C8=CC=CC=C8C=C7.[I-]
Molecular Formula:
C38H35IN2S2
Molecular Weight:
710.7 g/mol
(2Z)-1-Ethyl-2-[[(7E)-7-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]benzo[e][1,3]benzothiazole;iodide
CAS No.: 151567-53-2
Main Products
VCID: VC0139002
Molecular Formula: C38H35IN2S2
Molecular Weight: 710.7 g/mol
CAS No. | 151567-53-2 |
---|---|
Product Name | (2Z)-1-Ethyl-2-[[(7E)-7-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]benzo[e][1,3]benzothiazole;iodide |
Molecular Formula | C38H35IN2S2 |
Molecular Weight | 710.7 g/mol |
IUPAC Name | (2Z)-1-ethyl-2-[[(7E)-7-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]benzo[e][1,3]benzothiazole;iodide |
Standard InChI | InChI=1S/C38H35N2S2.HI/c1-3-39-35(41-33-19-17-28-9-5-7-11-31(28)37(33)39)23-25-13-15-27-16-14-26(22-30(27)21-25)24-36-40(4-2)38-32-12-8-6-10-29(32)18-20-34(38)42-36;/h5-12,17-24,27H,3-4,13-16H2,1-2H3;1H/q+1;/p-1 |
Standard InChIKey | KNULVYNSBDUSAX-UHFFFAOYSA-M |
Isomeric SMILES | CCN1/C(=C/C2=CC3=C/C(=C/C4=[N+](C5=C(S4)C=CC6=CC=CC=C65)CC)/CCC3CC2)/SC7=C1C8=CC=CC=C8C=C7.[I-] |
SMILES | CCN1C(=CC2=CC3=CC(=CC4=[N+](C5=C(S4)C=CC6=CC=CC=C65)CC)CCC3CC2)SC7=C1C8=CC=CC=C8C=C7.[I-] |
Canonical SMILES | CCN1C(=CC2=CC3=CC(=CC4=[N+](C5=C(S4)C=CC6=CC=CC=C65)CC)CCC3CC2)SC7=C1C8=CC=CC=C8C=C7.[I-] |
PubChem Compound | 15962892 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume